molecular formula C15H9Cl2N B14163692 m-Chlorobenzylidene-p-chlorophenylacetonitrile CAS No. 93986-80-2

m-Chlorobenzylidene-p-chlorophenylacetonitrile

Cat. No.: B14163692
CAS No.: 93986-80-2
M. Wt: 274.1 g/mol
InChI Key: QKPFBKLGLGRHFG-MDWZMJQESA-N
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Description

m-Chlorobenzylidene-p-chlorophenylacetonitrile is an organic compound with the molecular formula C15H9Cl2N. It is characterized by the presence of two chlorine atoms attached to benzene rings and a nitrile group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Chlorobenzylidene-p-chlorophenylacetonitrile typically involves the reaction of m-chlorobenzaldehyde with p-chlorophenylacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

m-Chlorobenzylidene-p-chlorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

m-Chlorobenzylidene-p-chlorophenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of m-Chlorobenzylidene-p-chlorophenylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrile group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a valuable compound for various synthetic and research purposes .

Properties

CAS No.

93986-80-2

Molecular Formula

C15H9Cl2N

Molecular Weight

274.1 g/mol

IUPAC Name

(Z)-3-(3-chlorophenyl)-2-(4-chlorophenyl)prop-2-enenitrile

InChI

InChI=1S/C15H9Cl2N/c16-14-6-4-12(5-7-14)13(10-18)8-11-2-1-3-15(17)9-11/h1-9H/b13-8+

InChI Key

QKPFBKLGLGRHFG-MDWZMJQESA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C(\C#N)/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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